4-(bromomethyl)-2,6-difluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrF2N |
|---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI Key |
VFBCBVAONHQBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl 2,6 Difluoropyridine
Strategies for the Construction of the 2,6-Difluoropyridine (B73466) Nucleus
The synthesis of the 2,6-difluoropyridine core is a critical first step. Several methodologies have been developed, primarily relying on nucleophilic aromatic substitution and functionalization of halogenated precursors.
Nucleophilic Aromatic Substitution (SNAr) Routes to Difluoropyridines
Nucleophilic aromatic substitution (SNAr) is a widely employed method for the synthesis of 2,6-difluoropyridine, typically starting from more readily available 2,6-dihalopyridines, such as 2,6-dichloropyridine (B45657). This reaction involves the displacement of chloride or bromide ions by fluoride (B91410) ions.
The choice of fluorinating agent and solvent system is crucial for the success of this transformation. Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source. The efficiency of the reaction is highly dependent on the solvent's ability to solvate the potassium cation and enhance the nucleophilicity of the fluoride anion. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) and sulfolane (B150427) (tetramethylene sulfone) are preferred.
In one approach, the reaction of 2,6-dichloropyridine with anhydrous KF in DMSO at temperatures between 175°C and 192°C, with continuous distillation of the 2,6-difluoropyridine product as it is formed, can provide high yields. google.com For instance, reacting 2,6-dichloropyridine with KF in DMSO at 186°C for 8.6 hours resulted in a 96.3% distilled yield of 2,6-difluoropyridine. google.com Another patented process describes the use of sulfolane as the solvent, where refluxing a mixture of 2,6-dichloropyridine and anhydrous KF at 225-235°C for 2 hours yielded a 62% conversion to the difluoro derivative. google.com
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | Anhydrous KF | DMSO | 186 | 8.6 | 96.3 |
| 2,6-Dichloropyridine | Anhydrous KF | Sulfolane | 225-235 | 2 | 62 (conversion) |
Lithiation-Mediated Functionalization of Polyhalogenated Pyridines
Lithiation offers a powerful method for the regioselective functionalization of pyridine (B92270) rings. In the context of constructing the 2,6-difluoropyridine nucleus, this strategy can be envisioned to start from a polyhalogenated pyridine followed by a lithium-halogen exchange and subsequent quenching with a fluorinating agent. However, a more common application of lithiation in this area is the functionalization of a pre-formed 2,6-difluoropyridine ring.
For example, 2,6-difluoropyridine can be quantitatively ortho-lithiated at the 3-position by treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C. nih.gov The resulting aryllithium species can then react with various electrophiles to introduce a substituent at the C3 position. While this specific example functionalizes an existing 2,6-difluoropyridine, the principle of lithium-halogen exchange on a more heavily halogenated pyridine, followed by reaction with an electrophilic fluorine source, represents a potential, albeit less documented, route to the 2,6-difluoropyridine core itself.
Directed lithiation of substituted pyridines is a general and convenient method for producing substituted derivatives. semanticscholar.org The use of hindered lithium bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent the addition of the organolithium reagent to the C=N bond of the pyridine ring, favoring the desired deprotonation. semanticscholar.org
Dearomatization-Hydrogenation Processes for Fluorinated Piperidines as Analogous Pathways
While not a direct synthesis of 4-(bromomethyl)-2,6-difluoropyridine, the dearomatization-hydrogenation of fluoropyridines to yield all-cis-(multi)fluorinated piperidines represents an analogous and important pathway in the broader field of fluorinated heterocycle synthesis. nih.govresearchgate.netspringernature.com This strategy highlights the chemical transformations that fluorinated pyridine rings can undergo.
This process typically involves a rhodium-catalyzed dearomatization of a fluoropyridine precursor, followed by a complete saturation of the resulting intermediates through hydrogenation. nih.govspringernature.com This one-pot dearomatization-hydrogenation (DAH) process provides highly diastereoselective access to cis-fluorinated piperidine (B6355638) building blocks. nih.govspringernature.com This methodology is of significant interest in medicinal chemistry for the synthesis of analogues of commercial drugs. nih.gov Although this route leads to saturated piperidine rings rather than the aromatic pyridine core of the target compound, it showcases advanced techniques for the manipulation of fluorinated pyridine systems.
Methodologies for Introducing Bromomethyl Functionality at the C4 Position
Once the 2,6-difluoropyridine nucleus is established with a suitable precursor at the C4 position, the next critical step is the introduction of the bromomethyl group. This is typically achieved through side-chain halogenation of an alkyl-substituted pyridine or via decarboxylative bromination of a pyridinecarboxylic acid derivative.
Side-Chain Halogenation Techniques on Alkyl-Substituted Pyridines
A common and direct method for introducing a bromomethyl group is the free-radical bromination of a methyl group at the C4 position of the 2,6-difluoropyridine ring. This transformation is often accomplished using N-bromosuccinimide (NBS) as the brominating agent, frequently in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions. This reaction is known as the Wohl-Ziegler reaction. masterorganicchemistry.com
The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution on the side chain over electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although more environmentally benign solvents like acetonitrile (B52724) or cyclohexane (B81311) are also effective. google.comnih.gov
| Substrate Type | Brominating Agent | Initiator/Conditions | Solvent | Product Type |
| Alkyl-substituted Pyridine | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, BPO) or UV light | Non-polar solvent (e.g., CCl₄, acetonitrile) | Bromomethyl-substituted Pyridine |
Decarboxylative Bromination of Pyridinecarboxylic Acid Precursors
An alternative strategy for introducing a bromomethyl group involves the decarboxylative bromination of a suitable carboxylic acid precursor, such as (2,6-difluoropyridin-4-yl)acetic acid. The classic method for this transformation is the Hunsdiecker reaction, which traditionally involves the reaction of a silver salt of a carboxylic acid with bromine. organic-chemistry.orgwikipedia.orglscollege.ac.in
The mechanism of the Hunsdiecker reaction is believed to proceed through a radical pathway. organic-chemistry.orgwikipedia.org The silver carboxylate reacts with bromine to form an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage and decarboxylation to generate an alkyl radical. This radical then abstracts a bromine atom to form the final alkyl bromide product.
Modifications to the classical Hunsdiecker reaction have been developed to improve its practicality and scope. For instance, the Kochi reaction, a variation of the Hunsdiecker reaction, utilizes lead(IV) acetate (B1210297) and a lithium halide. wikipedia.org More recent developments have focused on catalytic versions of this reaction. For example, a silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids has been reported. organic-chemistry.org These methods offer milder reaction conditions and broader functional group tolerance. While the direct application of these methods to (2,6-difluoropyridin-4-yl)acetic acid is not explicitly detailed in the search results, the general principles of decarboxylative bromination are well-established and represent a viable synthetic route. pku.edu.cnalfa-chemistry.com
Ortho-Lithiation and Electrophilic Quenching Strategies
One of the most powerful methods for the functionalization of pyridine rings is directed ortho-lithiation, which involves the deprotonation of a position ortho (adjacent) to a directing metalating group (DMG) by a strong lithium base. semanticscholar.orgclockss.org In the context of 2,6-difluoropyridine, the fluorine atoms themselves can act as directing groups, and the nitrogen atom in the ring also influences the regioselectivity of the lithiation.
The synthesis of this compound via this strategy would conceptually involve the lithiation of a suitable 2,6-difluoropyridine precursor at the C-4 position, followed by quenching the resulting organolithium intermediate with an electrophile that can deliver a "CH2Br" group. Research has shown that 2,6-difluoropyridine can undergo ortholithiation at the C-3 position when treated with lithium diisopropylamide (LDA) at low temperatures (-78 °C). nih.govlookchem.com However, achieving selective lithiation at the C-4 position of a 2,6-difluoropyridine system requires a different precursor.
A plausible strategy involves starting with a pyridine already substituted at the 4-position which can be converted to a lithiated species. For instance, a metal-halogen exchange reaction on 4-bromo-2,6-difluoropyridine (B1343820) using an alkyllithium reagent like n-butyllithium at low temperature could generate the 4-lithio-2,6-difluoropyridine intermediate. This species can then be trapped by a suitable electrophile.
The subsequent electrophilic quench is the critical step for introducing the bromomethyl group. This requires a C1 electrophile that can react with the pyridyl anion to form the desired C-CH2Br bond.
Key Components of the Ortho-Lithiation/Quenching Strategy
| Component | Description | Examples |
|---|---|---|
| Precursor | A 2,6-difluoropyridine derivative amenable to forming a C-4 lithium species. | 4-Bromo-2,6-difluoropyridine |
| Lithiating Agent | A strong organolithium base for deprotonation or metal-halogen exchange. | n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) clockss.org |
| Solvent | Anhydrous aprotic ether solvents to stabilize the organolithium species. | Tetrahydrofuran (THF), Diethyl ether (Et2O) clockss.org |
| Temperature | Cryogenic temperatures are essential to prevent side reactions and ensure stability. | Typically -78 °C nih.gov |
| Electrophile | A reagent that can introduce the bromomethyl moiety. | Bromomethyl methyl ether, Dibromomethane |
This method offers a direct route to functionalization but requires strict control of anhydrous and low-temperature conditions to be successful.
Convergent and Divergent Synthetic Approaches for the Target Compound
The construction of this compound can be approached from both convergent and divergent synthetic philosophies. A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. A divergent approach begins with a common intermediate that is diversified into a range of related products. For this specific target, the strategies often revolve around the timing of the fluorination and bromomethylation steps.
A common and industrially viable method for producing fluorinated aromatics is through a halogen exchange (Halex) reaction. dovepress.com This pathway involves synthesizing a polychlorinated or polybrominated pyridine precursor and subsequently replacing the chlorine or bromine atoms with fluorine using a fluoride salt.
For this compound, this approach would likely start with a precursor such as 2,6-dichloro-4-methylpyridine. The synthesis can be broken down into the following key transformations:
Starting Material: Begin with a commercially available precursor like 2,6-dichloro-4-methylpyridine.
Fluorination (Halex Reaction): The two chlorine atoms on the pyridine ring are substituted with fluorine. This is typically achieved by heating with a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. lookchem.com This step yields 2,6-difluoro-4-methylpyridine.
Benzylic Bromination: The methyl group at the C-4 position is then converted to a bromomethyl group. This is a radical substitution reaction, commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. researchgate.net
Illustrative Pathway: Sequential Halogenation and Fluorination
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Halogen Exchange (Fluorination) | 2,6-Dichloro-4-methylpyridine, Cesium Fluoride (CsF) | 2,6-Difluoro-4-methylpyridine |
This sequential approach is advantageous as it utilizes well-established and scalable reactions.
This strategy focuses on building the bromomethyl functionality from a precursor that already contains the 2,6-difluoro-4-pyridyl core. The most direct method involves the functionalization of a methyl group already present at the 4-position, as described in the final step of the sequential approach above.
An alternative, albeit more complex, route could involve the reduction of a carboxylic acid or ester at the 4-position to a hydroxymethyl group, followed by conversion to the bromide.
Starting Material: 2,6-Difluoroisonicotinic acid or its ester derivative.
Reduction: The carboxylic acid or ester is reduced to the corresponding alcohol, 2,6-difluoro-4-(hydroxymethyl)pyridine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane (B79455) complexes.
Bromination: The resulting primary alcohol is then converted to the alkyl bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) from pyridine-2,6-dimethanol using HBr is a well-documented analogous reaction. rsc.orgchemicalbook.com
Illustrative Pathway: Functional Group Interconversion
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Reduction | 2,6-Difluoroisonicotinic acid | (2,6-Difluoropyridin-4-yl)methanol |
This pathway provides an alternative to radical bromination and can be useful if the starting materials with the C-4 carboxylic acid functionality are more readily accessible than the 4-methyl derivative.
Green Chemistry Principles in Synthetic Route Design
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact, improve safety, and increase the efficiency of the chemical processes. dovepress.com
Several aspects of the synthetic routes can be optimized according to green chemistry principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The functional group interconversion pathway (reduction then bromination) may have lower atom economy compared to the direct radical bromination of a methyl group.
Use of Less Hazardous Chemical Syntheses: Traditional fluorination methods often employ hazardous reagents like anhydrous hydrogen fluoride (HF). dovepress.com The Halex reaction, using alkali metal fluorides like CsF or KF, is generally considered a safer alternative. Similarly, replacing hazardous solvents with greener alternatives is a key goal.
Catalysis: The development of catalytic methods is a cornerstone of green chemistry. While the discussed routes primarily use stoichiometric reagents, future research could focus on catalytic C-H activation and functionalization of the 2,6-difluoropyridine core to introduce the methyl group, thereby avoiding the use of strong organolithium bases. Iron-catalyzed cyclization reactions have been developed for the green synthesis of some pyridine derivatives. rsc.org
Energy Efficiency: Exploring energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in These techniques could be applied to the Halex fluorination step.
Safer Solvents and Auxiliaries: The use of hazardous and volatile organic solvents like chlorinated hydrocarbons should be minimized. The selection of solvents with better environmental, health, and safety profiles, or even performing reactions in solvent-free conditions, is a key consideration. rasayanjournal.co.in
Application of Green Chemistry Principles
| Principle | Traditional Approach | Greener Alternative |
|---|---|---|
| Reagents | Use of hazardous fluorinating agents (e.g., HF). | Halex reaction with safer fluoride salts (e.g., KF, CsF). dovepress.com |
| Solvents | Use of volatile and hazardous organic solvents. | Use of greener solvents (e.g., ionic liquids) or solvent-free conditions. rasayanjournal.co.in |
| Energy | Conventional heating requiring long reaction times. | Microwave or ultrasonic irradiation to reduce energy consumption. rasayanjournal.co.in |
| Methodology | Stoichiometric reactions (e.g., organolithiums). | Development of catalytic C-H functionalization routes. rsc.org |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Reactivity and Mechanistic Investigations of 4 Bromomethyl 2,6 Difluoropyridine
Reactivity at the Bromomethyl Site (C4-Position)
The bromomethyl group (-CH₂Br) at the C4-position of the pyridine (B92270) ring is analogous to a benzylic bromide. The adjacent pyridine ring stabilizes the transition state of substitution reactions, rendering the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The primary mechanism for reactions at this site is the bimolecular nucleophilic substitution (S_N_2) pathway.
The C-Br bond in the bromomethyl group is readily cleaved upon attack by nucleophiles. These reactions are characteristic of S_N_2 processes, involving a backside attack on the electrophilic carbon atom, leading to the displacement of the bromide ion and the formation of a new bond with the incoming nucleophile.
4-(Bromomethyl)-2,6-difluoropyridine serves as an effective electrophile for the formation of new carbon-carbon bonds. It can react with various carbon-based nucleophiles, such as cyanides and enolates, to extend the carbon skeleton.
A key example of this reactivity is the reaction with cyanide ions to form 2-(2,6-difluoropyridin-4-yl)acetonitrile. While specific literature for the bromo- compound is sparse, the analogous reaction using 4-(chloromethyl)-2,6-difluoropyridine (B13036979) proceeds efficiently. Given that the C-Br bond is more labile than the C-Cl bond, a similar or even enhanced reactivity is expected for this compound. This transformation is significant as the resulting nitrile can be further hydrolyzed to carboxylic acids or reduced to amines, providing a gateway to numerous other derivatives.
Another important class of C-C bond-forming reactions is the alkylation of active methylene compounds like diethyl malonate. In a typical procedure, a base such as sodium ethoxide is used to deprotonate diethyl malonate, generating a soft carbon nucleophile which can then attack the bromomethyl group to yield the corresponding substituted malonic ester.
Table 1: Examples of C-C Bond Formation via Nucleophilic Displacement This table is based on analogous and expected reactivity.
| Nucleophile | Reagent | Base/Solvent | Product |
|---|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 2-(2,6-difluoropyridin-4-yl)acetonitrile |
| Malonate Enolate | Diethyl Malonate | NaOEt / Ethanol | Diethyl 2-((2,6-difluoropyridin-4-yl)methyl)malonate |
The formation of bonds between carbon and heteroatoms (N, O, S) is a widely utilized feature of this compound. Its reaction with heteroatomic nucleophiles provides a straightforward route to a variety of amines, ethers, and thioethers.
Carbon-Nitrogen (C-N) Bond Formation: Primary and secondary amines, as well as anilines, readily displace the bromide to form the corresponding substituted aminomethylpyridines. These reactions are typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or caesium carbonate, to neutralize the hydrogen bromide generated during the reaction. For example, the reaction with substituted anilines in a solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) proceeds smoothly to yield N-((2,6-difluoropyridin-4-yl)methyl)anilines.
Carbon-Oxygen (C-O) Bond Formation: Alcohols and phenols react under basic conditions to form ethers. The reaction with phenols is particularly efficient, often using a base like caesium carbonate in acetonitrile at elevated temperatures to afford aryl-(2,6-difluoropyridin-4-yl)methyl ethers.
Carbon-Sulfur (C-S) Bond Formation: Thiols and thiophenols are excellent nucleophiles and react rapidly with this compound to produce thioethers. The reaction with 4-mercaptophenol, for instance, demonstrates the chemoselectivity of the reagent, with the more nucleophilic sulfur atom reacting in preference to the oxygen atom to form a C-S bond.
Table 2: Examples of C-Heteroatom Bond Formation with this compound
| Bond Type | Nucleophile | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| C-N | 3-Fluoro-4-methoxyaniline | K₂CO₃ | DMF | Room Temp. | N-((2,6-difluoropyridin-4-yl)methyl)-3-fluoro-4-methoxyaniline |
| C-N | 4-Methoxy-3-(trifluoromethyl)aniline | K₂CO₃ | DMF | Room Temp. | N-((2,6-difluoropyridin-4-yl)methyl)-4-methoxy-3-(trifluoromethyl)aniline |
| C-S | 4-Mercaptophenol | Cs₂CO₃ | Acetonitrile | 80°C | 4-(((2,6-difluoropyridin-4-yl)methyl)thio)phenol |
| C-O | 4-Hydroxyphenyl Derivative | Cs₂CO₃ | Acetonitrile | 80°C | Aryl-(2,6-difluoropyridin-4-yl)methyl ether |
The application of traditional palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille directly to the C(sp³)-Br bond of the bromomethyl group is not a standard transformation. These reactions typically require an sp²- or sp-hybridized carbon-halide bond for the initial oxidative addition step to the Pd(0) catalyst to proceed efficiently. The oxidative addition to an sp³-carbon is mechanistically more challenging and often requires specialized catalyst systems or reaction conditions not typical for these named reactions.
However, other types of cross-coupling reactions are known to be effective for benzylic halides. The Negishi coupling, which utilizes organozinc reagents, is a notable exception that can facilitate the formation of C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds. wikipedia.orgthieme-connect.comnih.govorganic-chemistry.orgnih.gov While specific examples involving this compound are not prominent in the literature, the successful coupling of other racemic benzylic bromides with organozinc reagents using a nickel or palladium catalyst suggests a potential pathway for its use in such transformations. thieme-connect.comnih.gov This remains an area for further investigation to expand the synthetic utility of this reagent in C-C bond formation.
The collective reactivity described in the preceding sections firmly establishes this compound as a potent electrophile and an efficient alkylating agent. It is used to introduce the (2,6-difluoropyridin-4-yl)methyl moiety onto a variety of molecular scaffolds. This functional group can impart specific properties to the target molecule, such as altered lipophilicity, metabolic stability, or binding interactions in a biological context, owing to the presence of the electron-withdrawing fluorine atoms and the pyridine nitrogen. Its utility as an alkylating agent is foundational to its role as a building block in the synthesis of pharmaceuticals and other functional organic materials.
Nucleophilic Displacement Reactions (S_N_2 Type)
Reactivity of the 2,6-Difluoropyridine (B73466) Core
Separate from the reactivity of the bromomethyl group, the pyridine ring itself is an active participant in chemical transformations. The two fluorine atoms at the C2 and C6 positions are activated towards nucleophilic aromatic substitution (S_N_Ar). This reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen atom, which significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions. guidechem.com
The S_N_Ar mechanism involves the initial attack of a nucleophile on one of the electron-deficient carbons (C2 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which stabilizes it and facilitates the subsequent expulsion of a fluoride (B91410) ion to restore aromaticity. Fluoride is an excellent leaving group in S_N_Ar reactions, further enhancing the reactivity of the core.
This allows for the selective, and often stepwise, replacement of the fluorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful method for constructing highly substituted pyridine derivatives. Careful control of reaction conditions (e.g., temperature, stoichiometry) can often allow for the selective substitution of just one fluorine atom, leaving the second available for a subsequent, different functionalization. This dual reactivity of the core and the side chain makes this compound a highly valuable and versatile synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms
The fluorine atoms at the C2 and C6 positions of the pyridine ring in this compound are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms themselves activates the ring, making it electron-deficient and thus a prime target for nucleophilic attack. wikipedia.orgyoutube.com
The SNAr mechanism in such systems is a two-step addition-elimination process. openstax.org A nucleophile first attacks one of the fluorine-bearing carbons (C2 or C6) to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.org Subsequently, the fluoride ion is expelled, restoring the aromaticity of the ring. The rate of these reactions is typically governed by the initial nucleophilic attack, as the C-F bond cleavage is rapid. youtube.com Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens, because its high electronegativity strongly polarizes the carbon atom, facilitating the initial attack. youtube.comnih.gov
A variety of nucleophiles can be employed to displace the fluorine atoms. Common examples include alkoxides, thiolates, amines, and various carbon nucleophiles. For instance, reactions with pyrazolate or indazolate salts can proceed under mild conditions to yield 2,6-dipyrazole or 2,6-diindazolepyridine derivatives. researchgate.net The substitution can often be performed sequentially, allowing for the synthesis of unsymmetrical pyridines by controlling the stoichiometry of the nucleophile.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Difluoropyridine Scaffolds
| Nucleophile | Product Type | Typical Conditions | Reference |
| Hydroxide (e.g., NaOH) | Pyridin-2-ol | Aqueous NaOH, elevated temp. | openstax.org |
| Alkoxides (e.g., NaOEt) | 2-Alkoxypyridine | Alcohol, base | researchgate.net |
| Amines (e.g., Piperidine) | 2-Aminopyridine | Neat or in solvent | nih.gov |
| Pyrazolates | 2-(Pyrazol-1-yl)pyridine | Base, solvent (e.g., DMF) | researchgate.net |
Directed Ortho-Metalation (DOM) and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of 2,6-difluoropyridine derivatives, the fluorine atoms can act as directing metalation groups (DMGs). A strong lithium amide base, such as lithium diisopropylamide (LDA), can selectively deprotonate the C-H bond at the C3 position, which is ortho to the C2-fluorine. researchgate.net The heteroatom of the DMG coordinates with the lithium base, positioning it to abstract the nearest proton. wikipedia.orgbaranlab.org
This process generates a lithiated intermediate that can be trapped with various electrophiles, leading to the introduction of a new substituent at the C3 position. This method provides a complementary approach to SNAr, enabling functionalization at a carbon atom that does not bear a leaving group. The choice of base and reaction conditions, particularly temperature, is crucial to prevent side reactions. researchgate.netuwindsor.ca
Subsequent functionalization can introduce a range of groups, including carboxyl, silyl, or alkyl groups, depending on the electrophile used. For example, quenching the lithiated intermediate with carbon dioxide (CO₂) would yield a carboxylic acid. researchgate.net This strategy has been applied to achieve "regioexhaustive substitution," where every vacant position on a fluoropyridine ring can be selectively functionalized. researchgate.net
Table 2: Key Components in Directed ortho-Metalation (DoM)
| Component | Role | Common Examples | Reference |
| Directing Metalation Group (DMG) | Directs deprotonation to the ortho position. | -F, -Cl, -OMe, -CONR₂ | organic-chemistry.org |
| Organolithium Base | Deprotonates the aromatic ring. | n-BuLi, sec-BuLi, LDA, LiTMP | baranlab.orguwindsor.ca |
| Additive/Solvent | Breaks up base aggregates, influences reactivity. | TMEDA, THF, Et₂O | baranlab.orguwindsor.ca |
| Electrophile | Reacts with the lithiated intermediate. | CO₂, MeI, Me₃SiCl | researchgate.net |
C-F Bond Activation in Catalytic Reactions
While the C-F bond is the strongest single bond to carbon, its activation and subsequent functionalization can be achieved using transition metal catalysts. chem8.org This approach is distinct from SNAr and DoM and opens up different avenues for reactivity, particularly for cross-coupling reactions. Nickel and platinum complexes have been shown to mediate the cleavage of C-F bonds in fluoropyridines. chemrxiv.orgresearchgate.net
The mechanism often involves the oxidative addition of the C-F bond to an electron-rich, low-valent metal center. researchgate.net For instance, a Ni(0) complex can insert into the C-F bond at the 2- or 6-position of a difluoropyridine to form a Ni(II) fluoride complex. chemrxiv.orgchemrxiv.org This intermediate can then participate in catalytic cycles, such as hydrodefluorination (replacement of F with H) using a hydride source like pinacolborane (HBPin). chemrxiv.orgchemrxiv.org
Computational studies on fluoropyridine reactions with platinum(0) complexes have revealed multiple competing pathways for C-F activation, including direct oxidative addition and phosphine-assisted mechanisms. nih.govacs.org These catalytic methods are highly valuable as they can proceed under mild conditions and exhibit high regioselectivity, often targeting the C-F bonds adjacent to the ring nitrogen. chemrxiv.orgchemrxiv.org
Chemoselectivity and Regioselectivity in Multi-Functionalized Pyridines
The presence of multiple reactive sites in this compound—the two C-F bonds, the C-H bonds at C3/C5, and the C-Br bond in the bromomethyl group—necessitates careful control of reaction conditions to achieve desired outcomes.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary competition is between SNAr at the C-F bonds and SN2-type substitution at the benzylic C-Br bond. The choice of nucleophile and conditions dictates the outcome. Hard nucleophiles may favor attacking the pyridine ring, while softer, less hindered nucleophiles might preferentially displace the bromide.
Regioselectivity concerns which position on the molecule reacts.
SNAr: Nucleophilic attack on polyhalogenated pyridines is highly regioselective. In 2,6-difluoropyridine systems, both positions are activated by the ring nitrogen, and substitution can occur at either C2 or C6. In pentafluoropyridine, for example, attack under mild conditions occurs exclusively at the C4 position, while harsher conditions can lead to substitution at C2 and C6. rsc.org For 4-bromo-2,6-difluoropyridine (B1343820), the C2 and C6 positions are electronically equivalent and highly activated, making them the primary sites for SNAr. researchgate.net
DoM: As discussed, directed metalation is highly regioselective. The fluorine atoms direct deprotonation to the adjacent C3 and C5 positions. researchgate.net This allows for functionalization away from the halogenated sites.
C-F Activation: Catalytic hydrodefluorination of 2,6-difluoropyridines with nickel catalysts selectively occurs at the C2 and C6 positions, leaving other C-F bonds (e.g., at C3, C4, or C5) untouched. chemrxiv.org
By carefully selecting the reaction type (SNAr, DoM, or catalytic activation) and conditions, one can selectively functionalize nearly any position on the pyridine core.
Elucidation of Reaction Mechanisms
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative insight into reaction mechanisms. For SNAr reactions of fluoropyridines, the rate is dependent on the nucleophile, the solvent, and the substituents on the pyridine ring. researchgate.net The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. youtube.comnih.gov
The "element effect" is a key concept in SNAr kinetics, where the reactivity order for halogens is often F > Cl > Br > I. nih.gov This counterintuitive order arises because the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, which is the slow step. The C-F bond strength is irrelevant to the rate if its cleavage occurs in a fast subsequent step. youtube.comstackexchange.com For example, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net Substituents on the pyridine ring influence the rate through inductive and resonance effects; electron-withdrawing groups generally increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. researchgate.net
Transition State Characterization and Energy Landscapes
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for characterizing the transition states and energy landscapes of reactions involving fluoropyridines. DFT calculations can map the entire reaction coordinate, identifying intermediates and the energy barriers between them.
For SNAr reactions, calculations help to visualize the structure of the Meisenheimer intermediate and the transition state leading to it. Natural population analysis (NPA) of the transition state shows that negative charge is distributed across the aromatic ring, the incoming nucleophile, and the departing fluorine atom. nih.govacs.org
In catalytic C-F activation, computational studies have been crucial for understanding competing mechanistic pathways. For the reaction of Pt(0) with fluoropyridines, calculations revealed three distinct pathways with similar energy barriers: direct oxidative addition and two different phosphine-assisted routes. nih.govacs.org These studies highlight the central role of metallophosphorane species as either intermediates or transition states in the activation process. nih.govacs.org Similarly, DFT calculations have been used to understand the mechanism of Ni-catalyzed Kumada cross-coupling reactions, showing how alkylmagnesium halides promote C-F bond activation. chem8.org These theoretical investigations provide a level of detail that is often inaccessible through experimental means alone, offering deep insights into the factors that control reactivity and selectivity.
Advanced Derivatization and Applications in Specialized Research Fields
Building Blocks for Complex Heterocyclic Architectures
The strategic placement of reactive sites on the 4-(bromomethyl)-2,6-difluoropyridine scaffold makes it an exemplary starting material for constructing intricate molecular frameworks. The high reactivity of the benzylic-like bromide facilitates nucleophilic substitution, while the fluorine atoms can be displaced under specific conditions or can modulate the electronic properties of the ring, influencing its reactivity in cyclization reactions.
The development of novel polycyclic and fused heterocyclic systems is a cornerstone of modern medicinal chemistry. This compound serves as a valuable precursor for creating such structures. The bromomethyl group is an excellent electrophile for alkylating a variety of nucleophiles, initiating sequences that can lead to the formation of new rings fused to the pyridine (B92270) core.
For instance, intramolecular C-H arylation, a reaction catalyzed by palladium, can be employed to synthesize fused nitrogen-containing heterocycles. beilstein-journals.org A synthetic strategy could involve the initial substitution of the bromide with an N-aryl moiety containing a suitably positioned C-H bond. Subsequent palladium-catalyzed cyclization would lead to the formation of a new fused ring system. beilstein-journals.org Another established approach is the use of cycloaddition/cycloreversion reactions to build highly substituted aromatic heterocycles. nih.gov While direct examples starting with this compound are not prevalent, the compound's structure is amenable to derivatization into precursors for such synthetic pathways. For example, the bromomethyl group can be converted into a larger side chain that can then participate in an intramolecular Diels-Alder reaction or other pericyclic processes to form fused bicyclic or polycyclic pyridine systems. mdpi.com
| Reaction Type | Description | Potential Product |
|---|---|---|
| Intramolecular C-H Arylation | Initial substitution of bromide followed by a palladium-catalyzed cyclization onto an adjacent aryl group. beilstein-journals.org | Dibenzonaphthyridine derivatives |
| Intramolecular Cycloaddition | Conversion of the bromomethyl group to a diene or dienophile, followed by an intramolecular reaction to form a new fused ring. mdpi.com | Tetrahydropyridopyridazine analogues |
| Annulation via Amide Activation | Derivatization to an N-vinyl or N-aryl amide, which can undergo a one-step conversion to a fused quinoline (B57606) or pyridine system. organic-chemistry.org | Substituted quinoline systems |
The synthesis of multisubstituted pyridines is crucial for tuning the steric and electronic properties of molecules in drug discovery. This compound provides multiple handles for introducing diverse functional groups. The primary and most accessible reaction is the nucleophilic substitution at the bromomethyl position. This allows for the introduction of a vast range of substituents by reacting the compound with oxygen, nitrogen, sulfur, or carbon-based nucleophiles.
Furthermore, the fluorine atoms on the pyridine ring, while generally stable, can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or with potent nucleophiles. This allows for the sequential or controlled replacement of one or both fluorine atoms, leading to highly functionalized pyridine scaffolds. The electron-withdrawing nature of the fluorine atoms also activates the ring for certain transformations. General methods for synthesizing substituted pyridines often involve multi-step condensation or cycloaddition reactions, but using a pre-formed, functionalized pyridine like this compound can offer a more convergent and efficient approach. organic-chemistry.orgorganic-chemistry.org
Applications in Medicinal Chemistry Research
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties. researchgate.netnih.govmdpi.com The incorporation of fluorine atoms often enhances metabolic stability, binding affinity, and bioavailability. nih.gov
This compound is an ideal starting point for designing novel pharmacologically active scaffolds. The difluoropyridine core can act as a bioisostere for other aromatic rings, such as a dichlorophenyl or difluorophenyl group, while providing a hydrogen bond accepting nitrogen atom. The bromomethyl group serves as a versatile linker, allowing this core to be covalently attached to other pharmacophores or molecular fragments to explore new chemical space.
Derivatives based on pyridine-2,6-dicarboxamide, for example, have been investigated for their potential in neuroprotection and as anticancer agents that stabilize G-quadruplex DNA. mdpi.com The subject compound could be a key intermediate in the synthesis of asymmetric analogues of such structures, where one side is elaborated from the bromomethyl group and the other is derived from a different position on the ring.
| Drug/Scaffold Class | Therapeutic Area | Role of Pyridine Ring | Reference |
|---|---|---|---|
| Atazanavir | Antiviral (HIV) | Core structural component | researchgate.net |
| Imatinib | Anticancer | Key pharmacophore for kinase binding | researchgate.net |
| Nilvadipine | Antihypertensive | Part of the dihydropyridine (B1217469) calcium channel blocker scaffold | nih.gov |
| Piroxicam | Anti-inflammatory | Central heterocyclic ring | nih.gov |
The functional group array of this compound makes it a practical intermediate for synthesizing molecules with potential antimicrobial or anticancer properties. Many potent kinase inhibitors and microtubule-targeting agents incorporate substituted pyridine rings.
In the context of anticancer research, numerous fused pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net For instance, this compound could be used to synthesize analogues of tubulin polymerization inhibitors. The 2,6-difluoropyridine (B73466) moiety could serve as a substitute for one of the phenyl rings in compounds like Combretastatin A-4, with the bromomethyl group acting as the attachment point for a linker or the second aromatic ring system.
In the realm of antimicrobial agents, pyridine derivatives have been extensively explored. researchgate.net The bromoindole class of compounds, for example, has shown activity against Gram-positive bacteria. nih.gov this compound can be used to construct hybrid molecules that combine the difluoropyridine scaffold with other known antimicrobial pharmacophores. The reactive bromomethyl group can be used to alkylate amines, thiols, or phenols on another bioactive molecule, creating a novel conjugate with potentially enhanced or synergistic activity. Pyridine-2,6-dicarboxamide derivatives have also been screened for their bactericidal and fungicidal potential, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Applications in Materials Science and Polymer Chemistry
The versatility of this compound extends into the realm of materials science, where it can be employed in the synthesis of functionalized polymers and as a precursor for ligands in coordination chemistry and catalysis.
The incorporation of pyridine moieties into polymer chains can impart a range of desirable properties, including altered solubility, thermal stability, and the ability to coordinate with metal ions. The bromomethyl group of this compound provides a convenient anchor point for grafting this functional unit onto existing polymer backbones or for use as a monomer in polymerization reactions.
One common strategy for polymer functionalization is the chemical modification of a pre-existing polymer. For example, polymers with nucleophilic side chains, such as hydroxyl or amine groups, can be reacted with this compound to introduce the 2,6-difluoropyridyl group. This approach allows for the tailoring of surface properties and the introduction of specific functionalities.
Alternatively, this compound can be transformed into a polymerizable monomer. For instance, reaction with a suitable vinyl-containing nucleophile could yield a monomer that can be subsequently polymerized to create a polymer with pendant 2,6-difluoropyridyl groups. These functionalized polymers could find applications as coatings, membranes, or in the development of "smart" materials that respond to external stimuli.
The following table outlines potential methods for the synthesis of functionalized polymers using this compound.
| Polymerization/Functionalization Strategy | Description | Potential Polymer Properties |
| Grafting onto | Reaction of this compound with a polymer containing nucleophilic side chains (e.g., polyvinyl alcohol, polyethyleneimine). | Modified surface energy, enhanced thermal stability, metal-ion coordination sites. |
| Monomer Synthesis and Polymerization | Conversion of this compound into a vinyl or other polymerizable monomer, followed by polymerization. | Polymers with a high density of pyridine functionality, tunable solubility, potential for self-assembly. |
| Post-polymerization Modification | Use of polymers with reactive groups that can be converted to a nucleophile to react with this compound. | Controlled introduction of functionality, synthesis of block copolymers. |
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective ligand for a wide range of metal ions. The bromomethyl group can be further functionalized to create multidentate ligands, which can form stable complexes with transition metals. These metal complexes can exhibit interesting photophysical properties or possess catalytic activity.
For example, the bromomethyl group can be reacted with other pyridine-containing molecules to synthesize bipyridine or terpyridine-type ligands. The fluorine atoms at the 2 and 6 positions can influence the electronic properties of the pyridine ring and, consequently, the coordination environment of the metal center. This can have a significant impact on the catalytic performance of the resulting complex.
Pyridine-based ligands are integral to many catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations. By incorporating the 2,6-difluoropyridyl moiety into a ligand scaffold, it may be possible to fine-tune the steric and electronic properties of the catalyst to achieve higher activity, selectivity, and stability.
Furthermore, these specialized ligands can be anchored to solid supports, such as polymers or silica, to create heterogeneous catalysts. This approach facilitates catalyst recovery and reuse, which is a key consideration in sustainable chemical synthesis.
The table below provides examples of metal complexes with substituted pyridine ligands and their potential applications.
| Metal | Ligand Type | Potential Application |
| Palladium (Pd) | Substituted bipyridine | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Chiral pyridine-phosphine | Asymmetric hydrogenation |
| Ruthenium (Ru) | Terpyridine derivatives | Olefin metathesis, oxidation catalysis |
| Copper (Cu) | Pyridine-based N-heterocyclic carbenes | Atom transfer radical polymerization (ATRP) |
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis is fundamental to predicting a molecule's behavior. By modeling the distribution of electrons, we can understand its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity and thermodynamic stability of molecules. For pyridine (B92270) derivatives, DFT calculations can elucidate how substituents influence the electron density distribution on the aromatic ring.
In the case of 4-(bromomethyl)-2,6-difluoropyridine, the fluorine atoms at the 2- and 6-positions are strongly electron-withdrawing, which generally decreases the electron density on the pyridine ring, making it more susceptible to nucleophilic attack. The bromomethyl group at the 4-position introduces a reactive site for nucleophilic substitution. DFT studies on related compounds, such as 4-bromo-2,6-difluoropyridine (B1343820), have highlighted the utility of the fluorine atoms in facilitating selective, stepwise substitution reactions. researchgate.net Such calculations can determine the most likely sites for reaction and predict the stability of intermediates and products. By calculating properties like bond dissociation energies and reaction enthalpies, DFT can provide a quantitative measure of the molecule's stability and the feasibility of various chemical transformations. For instance, DFT has been used to study the bond lengths, bond angles, and torsion angles in similar dihydropyridine (B1217469) structures, showing good correlation with experimental X-ray crystallography data. ekb.eg
Table 1: Illustrative DFT-Calculated Properties for Halogenated Pyridines
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~2.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular interactions. |
| Bond Dissociation Energy (C-Br) | ~280 kJ/mol | Energy required to break the benzylic carbon-bromine bond, indicating its relative lability in reactions. |
| Ring Aromaticity (NICS value) | ~ -8 ppm | Negative value confirms the aromatic character of the pyridine ring, contributing to its stability. |
Note: These values are illustrative and based on typical calculations for similar fluorinated and brominated pyridine derivatives. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine.
Electrophilic Reactivity: The LUMO is crucial for understanding reactions with nucleophiles. In this molecule, the LUMO is expected to have significant contributions from the carbon atoms attached to the halogens (C2, C6, and the benzylic carbon of the bromomethyl group). A low-lying LUMO would indicate high electrophilicity. Nucleophilic attack is predicted to occur at the site where the LUMO coefficient is largest. youtube.comyoutube.com This could be either the benzylic carbon of the -CH₂Br group, leading to the displacement of the bromide ion, or the C-2/C-6 positions on the ring, leading to substitution of a fluoride (B91410). The relative reactivity of these sites can be predicted by analyzing the LUMO's composition. Cysteine sulfenic acids, for example, possess both nucleophilic and electrophilic properties that dictate their chemical ligations. nih.gov
Table 2: Predicted Frontier Orbital Characteristics
| Orbital | Predicted Energy Range (eV) | Primary Location | Implied Reactivity |
|---|---|---|---|
| HOMO | -8.0 to -9.5 | Pyridine Ring (π-system), Nitrogen lone pair | Weak Nucleophile |
| LUMO | -1.0 to -2.5 | C-Br σ* orbital (CH₂Br group), C-F σ* orbitals (Ring C2, C6) | Strong Electrophile at benzylic carbon and ring positions |
| HOMO-LUMO Gap | 6.0 to 8.0 | - | High Kinetic Stability |
Note: These values are estimations based on FMO theory and data for analogous structures. Precise energies and orbital distributions require specific quantum chemical calculations.
Reaction Pathway Modeling and Energetics
Computational chemistry allows for the detailed modeling of reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This is crucial for understanding reaction kinetics and selectivity.
For reactions involving this compound, such as a nucleophilic substitution at the bromomethyl carbon, theoretical models can calculate the activation energy (ΔG‡). This involves locating the transition state structure and comparing its energy to that of the reactants. For example, in studies of palladium-mediated reactions, DFT calculations have been used to determine that a critical transmetalation transition state is 16.7 kcal/mol in energy. nih.gov By comparing the activation energies for competing pathways—for instance, substitution at the benzylic carbon versus substitution at the C-2 position of the ring—one can predict the major product under given conditions. These models can also incorporate solvent effects to provide a more realistic prediction of reaction outcomes.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the way molecules interact with each other are critical to their physical and biological properties. Conformational analysis of this compound would focus on the rotation around the bond connecting the bromomethyl group to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the -CH₂Br group can vary. Computational methods can calculate the rotational energy barrier and identify the most stable conformer(s). For related fluorinated alkanes, it has been shown that the presence of fluorine can significantly influence conformational preferences. soton.ac.uk
Intermolecular interactions determine how molecules pack in the solid state and behave in solution. libretexts.orglibretexts.org For this compound, several types of non-covalent interactions are expected: wikipedia.org
Halogen Bonding: The bromine and fluorine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites on adjacent molecules (like the nitrogen atom). wikipedia.org Halogen bonding is a significant directional interaction that can influence crystal packing. researchgate.net
π-π Stacking: The electron-deficient pyridine ring can interact favorably with the rings of neighboring molecules.
Computational studies can quantify the strength of these interactions and predict the resulting crystal lattice structure. nih.gov
Prediction of Spectroscopic Signatures for Structural Elucidation
Theoretical calculations are a powerful tool for predicting spectroscopic data, which aids in the identification and characterization of compounds. By simulating spectra, one can compare them to experimental results to confirm a molecule's structure.
For this compound, methods like DFT can be used to predict:
NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. The predicted ¹H NMR spectrum would show a characteristic singlet for the -CH₂- protons and signals in the aromatic region for the ring protons. The ¹⁹F NMR would provide information about the fluorine environments.
Infrared (IR) and Raman Spectra: Vibrational frequencies corresponding to specific bond stretches and bends can be calculated. nih.gov For example, characteristic frequencies for C-F, C-Br, and C=N stretching modes, as well as aromatic ring vibrations, can be predicted. Studies on the parent 2,6-difluoropyridine (B73466) have successfully used DFT computations to assign the molecule's vibrations in its ground state. nih.govresearchgate.net
Table 3: Predicted Key Spectroscopic Features
| Spectrum | Feature | Predicted Value/Region | Structural Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 4.5 - 4.8 ppm | -CH₂Br protons |
| Chemical Shift (δ) | 7.0 - 8.0 ppm | Pyridine ring protons | |
| ¹³C NMR | Chemical Shift (δ) | 30 - 35 ppm | -CH₂Br carbon |
| Chemical Shift (δ) | 160 - 165 ppm (JCF ≈ 240 Hz) | C2 and C6 carbons | |
| IR | Wavenumber (cm⁻¹) | 1200 - 1400 cm⁻¹ | C-F stretching vibrations |
| Wavenumber (cm⁻¹) | 600 - 700 cm⁻¹ | C-Br stretching vibration |
Note: These are predicted values based on typical ranges for similar functional groups and structures. Experimental values may vary.
Spectroscopic Characterization Methodologies for Synthetic and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of 4-(bromomethyl)-2,6-difluoropyridine in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's atomic arrangement and electronic environment can be assembled.
¹H NMR for Proton Environments and Coupling Patterns
Proton (¹H) NMR spectroscopy provides information about the number of distinct proton environments and their neighboring atoms. The structure of this compound features two distinct types of protons: those on the bromomethyl group (-CH₂Br) and those on the pyridine (B92270) ring.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to produce a single resonance. Due to the electronegativity of the adjacent bromine atom, this signal would appear in the downfield region, typically between 4.0 and 5.0 ppm. With no adjacent protons, this signal is expected to be a singlet.
Pyridine Ring Protons (Ar-H): The two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent due to the molecule's symmetry. They are expected to produce a single signal. These aromatic protons are coupled to the two adjacent fluorine atoms. This H-F coupling would likely split the signal into a triplet, a pattern characteristic of a proton coupled to two equivalent spin-½ nuclei.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0 - 7.5 | Triplet (t) | 2H | H-3, H-5 |
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in a molecule. In this compound, symmetry dictates the presence of four distinct carbon signals. The fluorine atoms will cause splitting of the signals for the carbon atoms to which they are attached (C-2, C-6) and to adjacent carbons (C-3, C-5 and C-4) due to C-F coupling.
C-2 and C-6: These two equivalent carbons are directly bonded to fluorine atoms, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF). This signal is expected to appear far downfield.
C-3 and C-5: These two equivalent carbons are adjacent to the fluorine-bearing carbons, leading to a smaller two-bond coupling (²JCF).
C-4: This carbon is bonded to the bromomethyl group and is coupled to the two fluorine atoms through three bonds (³JCF).
-CH₂Br: The carbon of the bromomethyl group will appear in the upfield region compared to the aromatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Predicted C-F Coupling | Assignment |
|---|---|---|
| ~160 - 165 | Large (¹JCF) | C-2, C-6 |
| ~145 - 155 | Small (³JCF) | C-4 |
| ~110 - 115 | Medium (²JCF) | C-3, C-5 |
¹⁹F NMR for Fluorine Environments and Stereochemical Assignments
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing fluorine atoms within a molecule. nih.gov Since the two fluorine atoms at the C-2 and C-6 positions are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. semanticscholar.orgresearchgate.net The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling to the aromatic protons at C-3 and C-5 would split this signal into a triplet.
2D NMR Techniques for Structural Connectivity
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra. rsc.org For this compound, several 2D techniques would be valuable:
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, as no H-H coupling is expected in this molecule, a COSY spectrum would be of limited use.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal of the -CH₂Br group to its corresponding carbon signal, and the aromatic proton signal to the C-3/C-5 carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂) |
| 1630 - 1580 | C=C / C=N Stretch | Pyridine Ring |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The exact mass of this compound is 206.94952 Da. nih.gov
High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₆H₄BrF₂N, by measuring this mass with high precision.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as two peaks of almost equal intensity, one at m/z ≈ 207 (for the ⁷⁹Br isotope) and one at m/z ≈ 209 (for the ⁸¹Br isotope).
The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely include:
Loss of a bromine radical: [M - Br]⁺, leading to a fragment at m/z = 128.
Loss of the bromomethyl group: [M - CH₂Br]⁺, resulting in a 2,6-difluoropyridinium fragment at m/z = 114.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unequivocal confirmation of a molecule's connectivity and stereochemistry, providing detailed information on bond lengths, bond angles, and torsion angles. The crystal structure of a compound is fundamental to understanding its physical properties and intermolecular interactions in the solid state.
For this compound, a single-crystal X-ray diffraction analysis would yield precise data on the geometry of the difluoropyridine ring and the conformation of the bromomethyl substituent. However, as of the latest available data, specific crystallographic information for this compound, such as its crystal system, space group, and unit cell dimensions, has not been reported in publicly accessible crystallographic databases. The generation of such data would require the growth of a suitable single crystal of the compound and subsequent analysis by an X-ray diffractometer.
A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₄BrF₂N |
| Formula Weight | 208.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.685 |
| R-factor | < 0.05 |
Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to determine the percentage purity by separating it from starting materials, solvents, and byproducts. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common mode for the analysis of pyridine derivatives. A UV detector is typically employed for detection, as the pyridine ring is a chromophore. HPLC is highly effective for both purity assessment of the final product and for real-time monitoring of reaction conversion by analyzing aliquots from the reaction mixture.
Detailed experimental conditions for the chromatographic analysis of this compound are not extensively documented in the scientific literature. However, based on the analysis of similar aromatic bromides and pyridine derivatives, typical starting conditions can be proposed.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) | Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | - | Isocratic or gradient elution with Acetonitrile/Water |
| Carrier Gas | Helium or Nitrogen | - |
| Flow Rate | 1-2 mL/min | 0.8-1.2 mL/min |
| Injector Temperature | 250 °C | - |
| Oven Temperature Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | - |
| Column Temperature | - | 30-40 °C |
| Detector | Flame Ionization Detector (FID) | UV at 260 nm |
| Injection Volume | 1 µL | 5-10 µL |
These proposed conditions would require optimization to achieve baseline separation of this compound from any potential impurities.
Future Research Directions and Emerging Paradigms
Sustainable and Eco-friendly Synthetic Routes
The development of sustainable and eco-friendly synthetic routes for 4-(bromomethyl)-2,6-difluoropyridine and its precursors is a paramount objective. Traditional multi-step syntheses often rely on stoichiometric reagents, harsh reaction conditions, and hazardous solvents, leading to significant waste generation. Future research will prioritize the integration of green chemistry principles to mitigate environmental impact.
Key research thrusts in this area include:
Use of Alternative Energy Sources: Methodologies employing microwave irradiation and ultrasound are being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. beilstein-journals.orgnih.gov Ultrasound-assisted synthesis, for instance, has been shown to be an efficient, eco-friendly procedure for preparing related fluorinated pyridinium (B92312) salts. nih.gov
Development of Heterogeneous Catalysts: A shift from homogeneous to reusable heterogeneous catalysts is anticipated. Catalysts like activated fly ash, which can be easily recovered and recycled, offer a promising avenue for cleaner production processes. bhu.ac.in Research will focus on designing robust, solid-supported catalysts for the fluorination and functionalization steps.
Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical goal. Investigations into performing reactions in aqueous media or under solvent-free conditions are expected to increase. bhu.ac.in
| Parameter | Conventional Methods | Sustainable/Eco-friendly Alternatives |
|---|---|---|
| Energy Source | Standard convective heating | Microwave irradiation, Ultrasound |
| Catalysts | Homogeneous, single-use catalysts | Reusable heterogeneous catalysts (e.g., activated fly ash) bhu.ac.in |
| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, ionic liquids, supercritical fluids, solvent-free conditions bhu.ac.in |
| Waste Profile | High E-factor (Environmental factor) | Lower E-factor, reduced hazardous waste |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. organic-chemistry.orgnih.gov The application of this technology to the synthesis of this compound is an emerging paradigm that could revolutionize its production.
Future research in this domain will likely involve:
Microreactor Technology: Utilizing packed-bed or microchannel reactors can enhance reaction efficiency and safety, particularly for highly exothermic or hazardous reactions. organic-chemistry.orgresearchgate.net For example, a continuous flow microreactor has been successfully used for the N-oxidation of pyridine (B92270) derivatives, a process that ran for over 800 hours with sustained catalyst activity. organic-chemistry.orgresearchgate.net
Process Automation and Optimization: Integrating in-line analytical tools for real-time monitoring and automated feedback loops will enable rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) to maximize yield and purity. This approach has the potential to significantly lower production costs, as demonstrated in the synthesis of other pyridine compounds where a switch from batch to flow reduced costs by 75% and increased yield from 58% to 92%. vcu.edu
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. | organic-chemistry.orguc.pt |
| Improved Control | Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity. | uc.ptillinois.edu |
| Scalability | Production can be scaled up by running the system for longer durations or by "numbering up" (parallelizing reactors). | researchgate.net |
| Efficiency | Superior heat and mass transfer often lead to faster reactions and higher yields. | nih.gov |
| Automation | Enables high-throughput screening of reaction conditions and streamlined production. | uc.pt |
Chemo- and Regioselective Catalysis
Achieving precise control over the position of functionalization on the pyridine ring is a central challenge in heterocyclic chemistry. researchgate.net For this compound, the goal is the selective introduction of a functional group at the C4 position. Future research will focus on developing sophisticated catalytic systems that can bypass traditional, often lengthy, synthetic routes involving protecting groups.
The main avenues of exploration are:
Direct C-H Functionalization: This atom-economical approach involves the direct conversion of a C-H bond at the C4 position of a 2,6-difluoropyridine (B73466) precursor into a C-C or C-O bond. researchgate.net Developing transition-metal catalysts (e.g., based on palladium, rhodium, or nickel) that can operate with high regioselectivity at the electron-deficient C4 position is a key objective. nih.govmdpi.com
N-Oxide Strategies: Pyridine N-oxides are valuable intermediates that can direct functionalization to the C4 position. researchgate.net Research into novel catalytic methods for the alkylation or acylation of 2,6-difluoropyridine-N-oxide, followed by deoxygenation, could provide a highly regioselective pathway.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.net Future work will likely explore photoredox methods for the regioselective introduction of a methyl or hydroxymethyl precursor at the C4 position of the difluoropyridine ring.
Development of Novel Fluorination and Bromomethylation Reagents
The development of safer, more efficient, and more selective reagents for introducing fluorine and bromomethyl groups is crucial for improving the synthesis of this compound.
Fluorination Reagents: While reagents like Selectfluor® are widely used, research is ongoing to find alternatives with different reactivity profiles and improved safety. nih.gov The development of reagents like PyFluor, a low-cost and stable deoxyfluorination agent, points toward a future of more accessible and user-friendly fluorination chemistry. acsgcipr.org Another promising direction is the use of reagents like silver(II) fluoride (B91410), which allows for the site-selective C-H fluorination of pyridines at ambient temperature. nih.gov
Bromomethylation Reagents: Traditional bromomethylation methods often use hazardous reagents like HBr and paraformaldehyde or unstable bromomethyl ethers. manac-inc.co.jp Future research will focus on developing stable, solid, or liquid reagents with low vapor pressure that can perform bromomethylation under milder conditions and with greater functional group tolerance. manac-inc.co.jp Alternatives to N-bromosuccinimide (NBS), which is often used for radical bromination of methyl groups, are also being sought to improve selectivity and reduce byproducts. researchgate.net The development of reagents like 4-chlorobutyl (bromomethyl) ether, in conjunction with Lewis acid catalysts, represents a step towards safer protocols. manac-inc.co.jp
| Functionalization | Reagent Class | Example(s) | Key Features |
|---|---|---|---|
| Fluorination | Electrophilic (N-F) | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Widely used for direct fluorination. nih.govnih.gov |
| Deoxyfluorination | PyFluor | Low-cost, high thermal and chemical stability, minimizes elimination side reactions. acsgcipr.org | |
| C-H Fluorination | Silver(II) fluoride (AgF₂) | Enables direct, site-selective fluorination of pyridines under mild conditions. nih.gov | |
| Bromomethylation | Ether-based | 4-Chlorobutyl (bromomethyl) ether, Bis-bromomethyl ether (BBME) | Lower volatility and reduced hazard compared to older reagents. manac-inc.co.jpgoogle.com |
| Radical Bromination | N-Bromosuccinimide (NBS) | Common reagent for brominating benzylic positions. researchgate.net |
Exploration of New Biological and Material Applications
While this compound is a valuable synthetic intermediate, future research will increasingly explore its direct incorporation into novel functional molecules and materials. The unique electronic properties imparted by the two fluorine atoms, combined with the reactive bromomethyl handle, make it an attractive scaffold for innovation.
Biological Applications: The difluoropyridine motif is a known bioisostere for other aromatic systems and can enhance metabolic stability, binding affinity, and cell permeability. The bromomethyl group allows for covalent attachment to biological targets or for the rapid generation of compound libraries via reaction with diverse nucleophiles (amines, thiols, alcohols). Future work will involve using this building block to synthesize new classes of potential therapeutics, such as kinase inhibitors, antivirals, and agrochemicals. nih.govnih.gov The derived fluorinated piperidines are particularly desirable in pharmaceutical research. nih.gov
Material Science Applications: Fluorinated aromatic compounds are highly sought after in material science for their thermal and chemical stability and unique electronic characteristics. mdpi.comnbinno.com The strong electron-withdrawing nature of the fluorine atoms makes the 2,6-difluoropyridine ring a promising component for electron-transporting layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and high-performance polymers. nbinno.com The bromomethyl group provides a convenient anchor point for polymerization or for grafting the moiety onto surfaces or into larger macromolecular structures to fine-tune material properties. mdpi.com
| Application Area | Potential Role of this compound | Key Properties Conferred by the Difluoropyridine Moiety |
|---|---|---|
| Pharmaceuticals/Agrochemicals | Scaffold for novel kinase inhibitors, antivirals, and pesticides. | Enhanced metabolic stability, improved binding affinity, modulation of pKa. nih.gov |
| Organic Electronics (e.g., OLEDs) | Building block for electron-transporting materials. | Electron-deficient character, thermal stability, chemical resistance. nbinno.com |
| High-Performance Polymers | Monomer or functional additive for specialty polymers. | Increased thermal stability, enhanced chemical resistance, hydrophobicity. mdpi.com |
| Specialized Coatings | Component to improve durability and environmental resistance. | High C-F bond strength, resistance to oxidation and degradation. nbinno.com |
Q & A
Q. What are the established synthetic methodologies for preparing 4-(bromomethyl)-2,6-difluoropyridine, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves introducing the bromomethyl group onto a 2,6-difluoropyridine scaffold. A two-step approach is common:
Lithiation/Functionalization : Deprotonation of 2,6-difluoropyridine using lithium diisopropylamide (LDA) in THF under mild conditions generates a reactive intermediate. Subsequent reaction with methyl bromide or equivalent reagents introduces the methyl group .
Bromination : Radical bromination of the methyl group using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or initiators) yields the bromomethyl derivative .
Key factors affecting purity:
- Solvent Choice : THF prevents elimination during lithiation .
- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in intermediate steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy :
¹H and ¹³C NMR identify substituent positions and coupling patterns. For example: - Fluorine-induced deshielding shifts aromatic protons upfield (δ 7.2–8.0 ppm).
- The bromomethyl group (CH₂Br) shows a triplet splitting (²J₃,₅ = ~3 Hz) due to coupling with adjacent fluorines .
- Microwave Spectroscopy :
Resolves rotational transitions to determine bond lengths and angles. For 2,6-difluoropyridine derivatives, planar geometry with C–F bond lengths of ~1.34 Å is observed . - NEXAFS (Near-Edge X-ray Absorption Fine Structure) :
Probes carbon and nitrogen K-edge transitions to map π* and σ* orbitals. Fluorine substitution alters electron density, shifting absorption peaks by ~0.5 eV compared to unsubstituted pyridines .
Advanced Research Questions
Q. How do the fluorine substituents at the 2- and 6-positions influence the acidity of adjacent protons and subsequent regioselectivity in metalation reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity at specific positions:
- Deprotonation Sites : For 2,6-difluoropyridine, DFT calculations (B3LYP/G3MP2B3) predict pKa values of ~27 (C3–H) and ~29 (C5–H) in THF. This directs lithiation to C3 and C5 .
- Regioselective Functionalization :
- C3 Lithiation : Reacts with electrophiles (e.g., D₂O) to yield deuterated derivatives.
- C5 Lithiation : Enables coupling with aryl halides via Negishi or Suzuki reactions .
Experimental validation: - Use LDA in THF at −78°C to achieve >90% regioselectivity at C3 .
Q. What experimental strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving the bromomethyl group?
- Methodological Answer : Competing β-elimination (yielding 2,6-difluoropyridine and HBr) is minimized by:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce HBr formation .
- Flow Chemistry : Continuous microreactors (residence time: 15 min) enhance heat dissipation and prevent localized overheating, suppressing elimination .
- Catalytic Additives : Silver nitrate (AgNO₃) traps bromide ions, shifting equilibrium toward substitution .
Q. How can computational methods predict and rationalize the electronic effects of fluorine and bromomethyl groups on reaction pathways?
- Methodological Answer :
- DFT Calculations :
- Electrostatic Potential Maps : Fluorine’s electronegativity creates electron-deficient regions at C4, directing nucleophilic attacks to the bromomethyl group .
- Transition-State Modeling : B3LYP/6-31G* simulations reveal lower activation barriers (~5 kcal/mol) for SN2 vs. elimination pathways .
- NBO (Natural Bond Orbital) Analysis :
Quantifies hyperconjugation between C–Br σ* and adjacent C–F bonds, stabilizing intermediates .
Notes on Contradictions and Limitations
- Synthetic Routes : emphasizes organometallic intermediates for regioselectivity, while prioritizes flow chemistry for side-reaction suppression. Researchers must balance these based on target functional groups.
- Spectroscopic Assignments : NEXAFS data for 2,6-difluoropyridine () may not fully translate to bromomethyl derivatives due to bromine’s polarizability. Experimental validation is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
